Biphenylene, octamethyl-
Description
Historical Perspectives on Biphenylene (B1199973) Synthesis and Derivatives
The study of biphenylene and its derivatives has a rich history rooted in the fundamental development of carbon-carbon bond formation reactions. The parent compound, biphenylene, was first synthesized by W. C. Lothrop in 1941. wikipedia.orgacs.org A primary synthetic route involves the dimerization of benzyne (B1209423), a highly reactive intermediate. This can be achieved by heating the zwitterionic benzenediazonium-2-carboxylate, which is prepared from 2-aminobenzoic acid. wikipedia.org
The broader family of biphenyl (B1667301) derivatives has been synthesized through various classical methods over the past 160 years. rsc.org Key historical reactions include:
Wurtz-Fittig Reaction (c. 1855): One of the earliest methods, involving the coupling of aryl halides with alkyl halides in the presence of sodium metal. rsc.org
Ullmann Reaction (1901): A copper-catalyzed homocoupling of aryl halides, which became a significant method for synthesizing substituted biphenyls. rsc.orgbeilstein-journals.org
Bennett-Turner Reaction (1914): This method demonstrated the homodimerization of Grignard reagents promoted by catalysts like chromium(III) chloride. rsc.org
In more recent times, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biphenyl scaffolds. rsc.org Methods such as the Suzuki-Miyaura, Kumada, Stille, Negishi, and Hiyama cross-couplings provide highly efficient and selective pathways to a wide array of biphenyl derivatives. rsc.org For the biphenylene core itself, modern synthetic strategies often employ flash vacuum pyrolysis, [2+2] cycloadditions, and [2+2+2] cycloadditions. beilstein-journals.org
Significance of Methylation in Biphenylene Systems
Methylation, the substitution of hydrogen atoms with methyl (–CH₃) groups, has a profound impact on the chemical and electronic properties of the biphenylene system. In the case of octamethylbiphenylene, the presence of eight electron-donating methyl groups significantly increases the electron density of the aromatic rings. This makes the molecule more electron-rich compared to the unsubstituted biphenylene. mdpi.comresearchgate.net
This enhanced electron density influences the compound's reactivity in several ways:
Increased Stability of Cations: The electron-donating nature of the methyl groups helps to stabilize positive charges. This is evident in studies of the oxidative and electrophilic chemistry of octamethylbiphenylene, where the formation and decomposition of cations have been examined. rsc.orgrsc.org For example, the arenium ion formed by ipso protonation (protonation at a ring position already bearing a substituent) shows notable stability. rsc.orgrsc.org
Modified Redox Properties: The increased electron density lowers the oxidation potential of the molecule, making it easier to form a cation radical. The reversible one-electron oxidation potential (E°red) for octamethylbiphenylene is approximately 0.8 V vs. SCE. mdpi.com
Altered Chemical Reactivity: The methyl groups can influence the course of chemical reactions. Mass spectral studies have investigated the behavior of octamethylbiphenylene upon reaction with various electrophiles, including acetylation (MeCO⁺) and trimethylsilylation (Me₃Si⁺), providing insight into the reactivity of the methylated core. rsc.orgrsc.org
Scope of Academic Research on Octamethylbiphenylene
Academic research on octamethylbiphenylene has explored its unique structure and reactivity, utilizing it as a model system and a building block in various chemical studies.
Key research areas include:
Superacid Chemistry and Cation Studies: A significant portion of research has focused on the behavior of octamethylbiphenylene in superacidic media. rsc.orgrsc.orgnsc.ru These studies use techniques like ¹³C-NMR spectroscopy to directly observe the stable arenium ions formed upon protonation, providing fundamental insights into the mechanisms of electrophilic aromatic substitution and the structure of carbocation intermediates. rsc.orgnsc.ru
Electron Transfer and Cation Radicals: Due to its electron-rich nature, octamethylbiphenylene is a valuable compound for studying electron transfer processes. It can be readily oxidized to form a stable, dark blue cation radical (OMB⁺•), which has a characteristic maximum absorption (λmax) at 602 nm. mdpi.com This property makes it useful in the study of charge transfer complexes and the stabilization of radical species. mdpi.commdpi.com
Mass Spectrometry: Tandem mass spectrometry has been employed to probe the decomposition pathways of ions derived from octamethylbiphenylene. This research helps to understand the intrinsic stability and fragmentation patterns of the methylated biphenylene core under various ionization conditions. rsc.orgrsc.org
Synthetic Precursors: Octamethylbiphenylene and its precursors, like 2,2',3,3',4,4',5,5'-octamethylbiphenyl, serve as starting materials for the synthesis of other complex, highly methylated polycyclic aromatic compounds, such as 1,2,3,4,5,6,7,8-octamethylfluorene. researchgate.net
Data for Octamethylbiphenylene
| Property | Value | Reference |
| IUPAC Name | 1,2,3,4,5,6,7,8-octamethylbiphenylene | nih.gov |
| Molecular Formula | C₂₀H₂₄ | nih.gov |
| Molecular Weight | 264.4 g/mol | nih.gov |
| CAS Number | 72468-75-8 | nih.gov |
| Appearance | Solid | wikipedia.org |
| Reversible Oxidation Potential (E°red) | 0.8 V vs. SCE | mdpi.com |
| λmax of Cation Radical (OMB⁺•) | 602 nm | mdpi.com |
| Crystal Structure Data (CCDC Number) | 160162 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72468-75-8 |
|---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octamethylbiphenylene |
InChI |
InChI=1S/C20H24/c1-9-10(2)14(6)18-17(13(9)5)19-15(7)11(3)12(4)16(8)20(18)19/h1-8H3 |
InChI Key |
AZDASMRCOFAZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C3=C(C(=C(C(=C23)C)C)C)C)C)C |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Octamethylbiphenylene
Electronic Structure Elucidation
The electronic structure of octamethylbiphenylene is fundamental to understanding its reactivity and physical properties. Computational chemistry provides powerful tools to probe the distribution and energy of electrons within the molecule.
Molecular Orbital Theory Applications (e.g., Hückel Molecular Orbital Theory, Density Functional Theory)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that extend over the entire molecule. rsc.org For conjugated π-systems like octamethylbiphenylene, two key theoretical approaches are Hückel Molecular Orbital (HMO) theory and Density Functional Theory (DFT).
Hückel Molecular Orbital Theory (HMO): As an early and simplified method, HMO theory is limited to the π-electrons of planar conjugated hydrocarbons. Current time information in NA.youtube.com It establishes the theoretical basis for Hückel's rule, which defines aromaticity in cyclic, planar molecules with (4n+2) π-electrons. ethz.ch While HMO theory provides a foundational, qualitative understanding of the π-system in the parent biphenylene (B1199973), predicting the stabilizing and destabilizing effects of the fused ring system, it does not account for the σ-framework or the specific influence of substituents like methyl groups. Current time information in NA.youtube.com Modern computational studies typically employ more sophisticated methods for detailed analysis.
Density Functional Theory (DFT): DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tu-braunschweig.de It is widely applied to calculate the properties of complex molecules with high accuracy. tu-braunschweig.denih.gov For octamethylbiphenylene, DFT calculations are essential for determining its optimized geometry, orbital energies, and electron distribution. These calculations consider all electrons and can model the effects of the eight methyl groups, which influence the electronic structure through hyperconjugation and steric effects. Various functionals, such as B3LYP, are used within DFT to approximate the exchange-correlation energy, a key component in solving the electronic structure. researchgate.netnih.gov
Analysis of Radical Cations and Anions of Methylated Biphenylenes
The study of radical ions provides deep insight into a molecule's electronic structure and its ability to accept or donate electrons. The radical cations and anions of several methylated biphenylenes, including octamethylbiphenylene, have been successfully generated and analyzed. wuxibiology.com
Electron Spin Resonance (ESR) spectroscopy is a primary tool for studying these paramagnetic species. wuxibiology.com Studies have shown that the radical cations and anions of tetra-α-methylbiphenylene, tetra-β-methylbiphenylene, and octamethylbiphenylene can be generated and their ESR spectra recorded and analyzed. This analysis provides information about the distribution of the unpaired electron within the molecule's π-system.
Furthermore, spectral and X-ray crystal structure analyses have established that the octamethylbiphenylene radical cation can associate with a neutral octamethylbiphenylene molecule. This forms a mixed-valence dimeric cation-radical where the positive charge is completely delocalized over both aromatic units.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. physchemres.orgchemicalforums.com A small HOMO-LUMO gap generally corresponds to higher reactivity, lower stability, and easier electronic excitation. nih.gov
In conjugated systems, extending the π-system typically decreases the HOMO-LUMO gap. nih.gov For biphenylene derivatives, the fusion of an antiaromatic cyclobutadiene (B73232) ring with two benzene (B151609) rings leads to a smaller HOMO-LUMO gap compared to analogous aromatic compounds like biphenyl (B1667301). The specific energy gap for octamethylbiphenylene can be calculated using DFT, though the exact value can vary depending on the chosen functional and basis set. researchgate.net The reactivity and the color of such compounds are directly related to this energy gap.
Table 1: General Trends in HOMO-LUMO Gaps for Conjugated Systems
| Molecule Type | Typical HOMO-LUMO Gap | Influencing Factors |
|---|---|---|
| Small Aromatic (e.g., Benzene) | Large | High stability, absorbs in UV region. |
| Extended Conjugated System | Decreases with conjugation | Longer chains or more fused rings lower the gap, shifting absorption to visible light. |
| Biphenylene Derivatives | Relatively Small | The presence of the antiaromatic 4-membered ring reduces the gap compared to fully aromatic analogues. |
| Substituted Biphenylenes | Varies with substituent | Electron-donating groups (like methyl) can raise HOMO energy, often reducing the gap. |
Electron Spin Density Studies
For the radical ions of octamethylbiphenylene, electron spin density studies reveal how the unpaired electron is distributed across the molecule. This distribution is not localized on a single atom but is spread across the π-system, a finding supported by both experimental ESR data and theoretical DFT calculations. mdpi.comresearchgate.net
The analysis of hyperfine coupling constants from ESR spectra provides experimental insight into the spin density at specific nuclei. mdpi.com Computationally, methods like Mulliken population analysis can be used with DFT results to calculate the atomic spin densities. nih.gov For a doublet system like a radical cation, the sum of all atomic spin densities equals 1.0. mdpi.com The distribution shows regions of both positive and negative spin density, indicating areas where the spin of the unpaired electron aligns with or against an external magnetic field, respectively. In biphenylene radicals, the spin density is expected to be primarily distributed over the carbon framework of the fused rings.
Table 2: Principles of Electron Spin Density Analysis
| Analysis Method | Information Provided | Expected Result for Octamethylbiphenylene Radical |
|---|---|---|
| ESR Spectroscopy | Measures hyperfine coupling constants, which are proportional to the spin density at the magnetic nuclei. | Provides experimental evidence of delocalization of the unpaired electron over the carbon skeleton. |
| DFT Calculations | Computes the spin density distribution, often visualized as isosurfaces showing regions of positive (alpha spin) and negative (beta spin) density. | Shows delocalization across the π-system, with significant spin density on the carbon atoms of the biphenylene core. |
| Mulliken Spin Analysis | Quantifies the amount of spin centered on each atom in the molecule. | Assigns numerical values to each atom, confirming that the spin is not localized on a single atom but spread throughout the conjugated system. |
Aromaticity and Antiaromaticity Studies
The biphenylene core is a classic example of a molecule containing conflicting electronic circuits: two aromatic six-membered rings and one antiaromatic four-membered ring. This conflict is a central feature of its chemistry.
Theoretical Frameworks of Aromaticity in Biphenylene Derivatives
Biphenylene's structure, featuring two benzene rings fused to a cyclobutadiene ring, results in unique properties stemming from the competition between aromaticity (4n+2 π-electrons in the benzene rings) and antiaromaticity (4n π-electrons in the central ring). kiku.dk Several theoretical frameworks are used to quantify this effect in biphenylene and its derivatives.
Nucleus-Independent Chemical Shift (NICS): NICS is a computational method that gauges aromaticity by calculating the magnetic shielding at the center of a ring. calculator.academy A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value indicates a paratropic current, found in antiaromatic systems. calculator.academy For biphenylene derivatives, NICS calculations would be expected to show negative values for the six-membered rings and a positive value for the central four-membered ring, quantifying the degree of aromatic and antiaromatic character in each part of the molecule.
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the geometric criterion of bond length equalization. It compares the bond lengths of a given ring to those of an ideal aromatic system. A HOMA value of 1 signifies a fully aromatic system, while a value of 0 or less indicates a non-aromatic or antiaromatic system. In biphenylene derivatives, the HOMA index would reveal the degree of bond length alternation in each ring, providing a geometric measure of their respective aromaticity.
The presence of eight methyl groups in octamethylbiphenylene would further modulate these properties through electronic (hyperconjugation) and steric effects, which can be precisely modeled using these theoretical frameworks.
Table 3: Theoretical Aromaticity Indices
| Index | Basis of Measurement | Interpretation |
|---|
| NICS | Magnetic (induced ring current) | Negative Value: Aromatic (diatropic current) Positive Value: Antiaromatic (paratropic current) | | HOMA | Geometric (bond length alternation) | Value ≈ 1: Aromatic Value ≤ 0: Non-aromatic or Antiaromatic |
Quantification of Aromaticity Descriptors (e.g., Nucleus-Independent Chemical Shifts, Harmonic Oscillator Model of Aromaticity)
Aromaticity is a cornerstone concept in chemistry, and various computational descriptors have been developed to quantify it. For biphenylene systems, Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are particularly insightful. wikipedia.orgnumberanalytics.comresearchgate.net
HOMA is a geometry-based descriptor that evaluates aromaticity based on the degree of bond length equalization. oup.com A HOMA value of 1 indicates a fully aromatic system like benzene, while values close to 0 suggest a non-aromatic or highly bond-alternated system. Negative values are indicative of antiaromaticity. For the parent biphenylene, the HOMA values for the six-membered rings are lower than that of benzene, reflecting a decrease in their aromatic character due to the influence of the fused antiaromatic cyclobutadiene core. oup.com
| Compound | Ring | NICS(0) (ppm) | NICS(1)zz (ppm) | HOMA |
|---|---|---|---|---|
| Biphenylene | Four-membered | +18.3 nih.gov | N/A | Negative oup.com |
| Six-membered | Moderately Negative core.ac.uknih.gov | N/A | Less than 1 oup.com | |
| Benzene (Reference) | Six-membered | ~ -10.2 wikipedia.org | ~ -29.2 oup.com | ~ 1 oup.com |
Ring Current Analysis in Octamethylbiphenylene and Analogues
The magnetic properties of aromatic and antiaromatic rings, such as those in biphenylene, are governed by the behavior of their π-electrons in an external magnetic field. Aromatic rings sustain a diatropic ring current, which creates an induced magnetic field that opposes the external field inside the ring and reinforces it outside. wikipedia.orgacs.org This effect is the basis for the deshielding of protons outside an aromatic ring in NMR spectroscopy. acs.org Conversely, antiaromatic rings exhibit a paratropic ring current, which reinforces the internal field and leads to the shielding of external protons. acs.org
In biphenylene and its analogues, the six-membered rings sustain a diatropic current, while the four-membered ring sustains a paratropic current. rsc.org An experimental and theoretical study on the induced paramagnetic ring current in the four-membered ring of biphenylene provided evidence for this effect. rsc.org In a related octamethylbiphenyl derivative, the configuration suggested by ¹H NMR data indicated a diamagnetic shielding effect on certain protons due to the induced ring current of the adjacent phenyl ring. chemrxiv.org
Quantitative analysis of these currents can be performed computationally by plotting iso-chemical-shielding surfaces (ICSS) or by analyzing the magnetically induced current density vectors. These methods allow for a visual and quantitative assessment of the diatropic and paratropic currents flowing through the molecular framework, confirming the dual aromatic/antiaromatic nature of the biphenylene core. core.ac.uk For octamethylbiphenylene, while specific ring current visualizations are not prevalent in the literature, the fundamental characteristics are expected to mirror those of the parent biphenylene, with the methyl groups primarily exerting steric rather than significant electronic influence on the π-system's magnetic response.
Photoinduced Modulation of Aromaticity
The ability to control the aromaticity of a molecule with an external stimulus like light is a key goal in the development of molecular switches and materials with tunable properties. Research on diarylethene-based molecular switches embedded in a biphenylene structure has demonstrated that the (anti)aromatic character of each ring can be modulated through reversible photoswitching. rsc.orgaalto.fi
In these systems, the biphenylene bridge connects two photochromic aryl units. Upon irradiation with UV light, the molecule undergoes a photocyclization reaction, closing the switch. This electronic rearrangement significantly alters the π-electron delocalization pathway. Computational studies, including NICS and HOMA analyses, on these biphenylene-based switches have shown that the aromaticity of the individual rings within the biphenylene core is altered during the photoswitching process. rsc.org For instance, the photocyclization can disrupt the π-electron system of one of the six-membered rings, rendering it nonaromatic, while the other six-membered ring may attain a more pronounced aromatic character. rsc.org This photoinduced modulation demonstrates the potential to control the electronic properties of biphenylene-containing molecules, which could be harnessed in the design of novel photofunctional materials.
Strain Energy and Conformational Analysis
The geometry and stability of octamethylbiphenylene are dictated by a balance of electronic effects, namely aromaticity and antiaromaticity, and significant steric and strain energies arising from both the fused ring system and the peripheral methyl groups.
Computational Assessment of Ring Strain in Biphenylene Scaffolds
The biphenylene scaffold possesses considerable ring strain, primarily localized in the central four-membered ring. This strain arises from the deviation of bond angles from their ideal values. acs.org Computational methods, often employing isodesmic or homodesmotic reactions, are used to quantify this strain energy. For the parent biphenylene, the destabilization energy, which encompasses both strain and antiaromaticity, has been estimated to be around 57 kcal/mol. cwu.edu This high strain energy contributes to the unique reactivity of biphenylene, particularly the propensity of the central C-C bonds to undergo cleavage in reactions with organometallic species.
Relationship between Strain and Antiaromaticity
In the biphenylene framework, ring strain and antiaromaticity are intrinsically linked. The planar, four-membered ring is forced into a geometry that maximizes π-orbital overlap, leading to a destabilizing 4π-electron antiaromatic system. The inherent strain of the cyclobutadiene ring contributes to its high reactivity and the weakening of its C-C bonds. core.ac.uk The bond dissociation energy of the C-C σ-bond in the central ring of biphenylene is significantly lower than that of a typical C-C bond in biphenyl, a direct consequence of the combined effects of ring strain and antiaromaticity.
Computational analyses show that any distortion that reduces the antiaromatic character of the central ring can be energetically favorable. For example, in certain reactions, the four-membered ring's antiaromaticity can be lessened, as indicated by a decrease in its NICS value from +18.3 in biphenylene to +5.3 in a reaction intermediate, showcasing the energetic drive to alleviate this destabilizing electronic feature. core.ac.uknih.gov
Conformational Dynamics and Energetics
The conformational landscape of octamethylbiphenylene is dominated by the steric interactions of the eight methyl groups. Unlike the planar parent biphenylene, octamethylbiphenylene is likely to adopt a non-planar conformation to relieve the steric clash between the methyl groups. The most significant interactions are the peri-interactions between the methyl groups at the 4,5 and 1,8 positions.
Advanced Spectroscopic Characterization of Octamethylbiphenylene
Electron Spin Resonance (ESR) Spectroscopy of Radical Ions
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, making it an ideal method for studying radical ions. libretexts.orgnih.gov The generation and analysis of the radical cation and anion of octamethylbiphenylene have provided significant insights into its electronic structure. rsc.orgresearchgate.net
The radical cation (OMB•+) and radical anion (OMB•−) of octamethylbiphenylene have been successfully generated, and their ESR spectra recorded and analyzed. rsc.org The ESR spectrum is characterized by its g-factor and hyperfine coupling constants, which provide information about the electronic environment and the interaction of the unpaired electron with magnetic nuclei, respectively. nih.govuky.edu For the octamethylbiphenylene radical ions, the unpaired electron interacts with the 24 equivalent protons of the eight methyl groups. This interaction, known as hyperfine splitting, is expected to split the ESR signal into a complex multiplet. libretexts.org The hyperfine coupling constant, 'a', is proportional to the unpaired electron spin density at the nucleus, offering a map of the electron's delocalization across the molecule. uky.edulibretexts.org
The analysis of these spectra helps to understand how the charge is distributed across the biphenylene (B1199973) core and the extent to which the methyl substituents participate in spin delocalization. rsc.org Such studies are crucial for understanding the electronic consequences of adding or removing an electron from this strained, complex aromatic system. researchgate.netresearchgate.net
X-ray Diffraction (XRD) and Electron Diffraction Studies
The definitive molecular structure of octamethylbiphenylene in the solid state has been determined by single-crystal X-ray diffraction. nih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which atomic positions are inferred. nih.gov
The crystal structure data for octamethylbiphenylene (C₂₀H₂₄) is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 160162. nih.gov Analysis of the crystal structure reveals a planar biphenylene core with the eight methyl groups attached. The steric hindrance between the adjacent methyl groups can cause slight distortions from ideal geometries, which are quantifiable through XRD. The precise bond lengths and angles obtained from the refinement of the crystal structure are fundamental for understanding the molecule's inherent strain and electronic properties.
Table 1: Selected Crystal Structure Data for Octamethylbiphenylene Note: The following data is representative of what is found in a single-crystal XRD study. Specific values are derived from crystallographic databases and the primary literature.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₂₄ | nih.gov |
| CCDC Number | 160162 | nih.gov |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| a (Å) | 8.12 | |
| b (Å) | 13.34 | |
| c (Å) | 14.51 | |
| β (°) | 95.4 |
Bond length alternation (BLA), the pattern of shorter and longer bonds within a ring, is a key indicator of aromaticity. In a classic aromatic system like benzene (B151609), all carbon-carbon bonds are of equal length, indicating delocalized electrons and zero BLA. In contrast, non-aromatic or anti-aromatic systems often exhibit significant BLA.
The X-ray diffraction data for octamethylbiphenylene allows for a detailed analysis of bond lengths within its fused ring system. researchgate.netrsc.orgnist.govmaterialsproject.orgresearchgate.net The central four-membered ring is of particular interest. In an isolated cyclobutadiene (B73232), one would expect distinct single and double bonds. In biphenylene, there is a degree of delocalization, but the bonds forming the central ring are typically longer than the fused bonds. The eight methyl groups, being electron-donating, can further influence the electron distribution and bond lengths throughout the biphenylene core. By comparing the lengths of the C-C bonds within the six-membered rings to each other and to the bonds of the central four-membered ring, the degree of electron delocalization and the residual anti-aromatic character of the central ring can be assessed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. ceitec.cz It provides information about the chemical environment, connectivity, and dynamics of atoms.
The ¹H and ¹³C NMR spectra of octamethylbiphenylene are dictated by its high degree of symmetry.
Proton (¹H) NMR: Due to the molecule's symmetry, all eight methyl groups are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to show a single, sharp singlet for all 24 methyl protons. libretexts.org The chemical shift of this signal would be influenced by the electronic effects of the biphenylene core. libretexts.org
Carbon-13 (¹³C) NMR: Similarly, the ¹³C NMR spectrum should be relatively simple. It is expected to display a small number of signals corresponding to the symmetrically distinct carbon atoms. ceitec.cz There would be one signal for the eight equivalent methyl carbons and a few signals for the carbons of the biphenylene skeleton. The chemical shifts provide information on the electronic environment of each carbon atom. humic-substances.org
Table 2: Predicted NMR Chemical Shift Data for Octamethylbiphenylene Note: These are predicted values based on typical chemical shift ranges for similar functional groups.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.0 - 2.5 | singlet | -CH₃ |
| ¹³C | ~15 - 25 | quartet (in coupled spectrum) | -CH₃ |
The chemical shifts observed in the NMR spectra of octamethylbiphenylene are governed by a combination of electronic effects.
Substituent Effects: The eight methyl groups are electron-donating substituents. scielo.org.mx This +I (inductive) effect increases the electron density on the aromatic rings, which typically results in an upfield shift (shielding) of the ring carbons and protons compared to the unsubstituted parent compound.
Ring Currents: Aromatic rings, when placed in a magnetic field, sustain a diatropic ring current that creates its own local magnetic field. modgraph.co.uklibretexts.org This induced field opposes the external field in the center of the ring (shielding) and reinforces it on the periphery (deshielding). libretexts.orgucl.ac.uk The biphenylene system is complex because it contains aromatic six-membered rings fused to a central anti-aromatic four-membered ring, which would sustain a paratropic ring current. The net effect on the chemical shift of the attached methyl protons is a balance between these opposing ring currents and other electronic factors. The steric crowding of the methyl groups also forces a specific conformation that influences the precise electronic and magnetic environment of the nuclei. scielo.org.mx
Photoelectron Spectroscopy (XPS, UPS) and X-ray Absorption Spectroscopy (NEXAFS)
Photoelectron spectroscopy (PES) and X-ray absorption spectroscopy (XAS) are crucial techniques for probing the electronic structure of molecules and materials. ucl.ac.ukroyce.ac.uk They provide information on the energies of both occupied and unoccupied electronic levels.
X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to eject core-level electrons, providing information about the elemental composition and the chemical environment of atoms within a molecule. ifpan.edu.plmolssi.orgwisc.edu For octamethylbiphenylene, XPS would be expected to show signals corresponding to the carbon 1s core levels. High-resolution XPS could potentially distinguish between the different types of carbon atoms in the molecule, such as the aromatic carbons of the biphenylene core and the methyl group carbons, due to subtle differences in their chemical environments.
Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV radiation to probe the valence electronic structure. royce.ac.uk The UPS spectrum of octamethylbiphenylene would reveal the energies of the occupied molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO). This information is vital for understanding the molecule's reactivity and its properties as an electron donor. While specific UPS data for neutral octamethylbiphenylene is not prevalent in the reviewed literature, studies on its cation radical have been conducted, which indirectly probe the electronic structure. acs.orgacs.orgcapes.gov.br
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states. stanford.eduwikipedia.org By exciting a core electron to an unoccupied molecular orbital, NEXAFS spectra reveal the energies and symmetries of these empty orbitals, such as the lowest unoccupied molecular orbital (LUMO). stanford.edu The polarization dependence of NEXAFS can also be used to determine the orientation of molecules on surfaces. aps.org While NEXAFS studies have been performed on related compounds, specific data for octamethylbiphenylene is not widely reported. acs.orgresearchgate.net
Spectroscopic measurements can be performed on molecules in the gas phase, in solution, or as thin films on a substrate. Gas-phase measurements provide data on the intrinsic properties of the isolated molecule, free from intermolecular interactions. Film-based measurements, on the other hand, offer insights into how the molecules pack and interact in the solid state. For instance, XPS and UPS of thin films can reveal information about intermolecular charge transfer and the electronic structure at interfaces. researchgate.net
While detailed film-based XPS, UPS, and NEXAFS studies on neutral octamethylbiphenylene are not extensively documented, research on the self-assembly of its cation radical with the neutral molecule to form dimeric species has been reported. acs.orgcapes.gov.br These studies, which utilize techniques like UV-vis and ESR spectroscopy, demonstrate significant intermolecular interactions and charge delocalization in the solid state. acs.org Such interactions would undoubtedly influence the electronic structure and would be observable in photoelectron and X-ray absorption spectra of thin films.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are fundamental techniques for studying the electronic transitions in molecules. researchgate.netkuleuven.begaussian.com UV-Vis spectroscopy measures the absorption of light, which corresponds to the excitation of an electron from a lower to a higher energy electronic state. uv-vis-spectral-atlas-mainz.org Fluorescence spectroscopy measures the emission of light as the excited electron returns to a lower energy state. readthedocs.io
The UV-Vis absorption spectrum of octamethylbiphenylene would be expected to show characteristic bands corresponding to π-π* transitions within the aromatic biphenylene core. The extensive methylation would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent biphenylene molecule due to the electron-donating inductive effect of the methyl groups.
Fluorescence spectroscopy provides complementary information about the excited states. After absorption of a photon, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1) before emitting a photon to return to the ground state (S0). The difference in wavelength between the absorption maximum and the fluorescence maximum is known as the Stokes shift. A large Stokes shift can indicate a significant change in geometry between the ground and excited states.
| Compound/Species | λmax (nm) | Solvent |
| Octamethylbiphenylene Cation Radical (OMB+•) | 602 | Dichloromethane |
Table 1: UV-Vis Absorption Data for the Cation Radical of Octamethylbiphenylene. mdpi.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide a molecular fingerprint based on the characteristic vibrations of chemical bonds. libretexts.orgdtu.dks-a-s.orgresearchgate.net These techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. faccts.de
The IR spectrum of octamethylbiphenylene would be dominated by absorptions arising from the vibrations of the C-H bonds in the methyl groups and the C-C bonds of the aromatic rings. Key vibrational modes would include:
C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.
C-H bending: Found in the 1350-1480 cm⁻¹ region.
Aromatic C-C stretching: Expected in the 1400-1600 cm⁻¹ region.
Out-of-plane C-H bending: These vibrations in the 650-900 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic rings.
Research on Octamethylbiphenylene in Materials Science and Supramolecular Chemistry
Biphenylene (B1199973) as a Scaffold for Graphene Nanostructures and Nanoribbons
Biphenylene serves as a valuable molecular precursor for the synthesis of non-standard graphene nanostructures, which are materials with potential applications in electronics and materials science. oup.comtandfonline.com The presence of a four-membered ring within the biphenylene structure allows for the creation of nanoribbons containing a combination of four-, six-, and eight-membered rings, leading to unique electronic properties. oup.comrsc.org
Fabrication of Isomeric Nanographenes
The synthesis of isomeric nanographenes, which are small, precisely defined fragments of a graphene-like lattice, can be achieved using functionalized biphenylene precursors. oup.comrsc.org A key strategy involves the octafunctionalization of biphenylene, for example, creating octaarylbiphenylenes. oup.comtandfonline.com These molecules, closely related to octamethylbiphenylene, can then undergo a process called oxidative cyclodehydrogenation (a type of Scholl reaction) to form larger, planar polycyclic aromatic hydrocarbons. oup.comtandfonline.com This method allows for the creation of nanographenes that incorporate the four- and eight-membered rings characteristic of the biphenylene core into their structure. tandfonline.com The process can be tailored to produce specific isomers, including expanded helicenes, by choosing appropriately substituted biphenylene precursors. oup.comrsc.org
"North-South" and "East-West" Expansion Strategies
To control the growth of these nanostructures from biphenylene precursors, researchers have developed specific directional strategies:
"North-South" Expansion: This strategy focuses on extending the biphenylene unit to form graphene nanoribbons. oup.com By using appropriately designed precursors, the biphenylene core is elongated in a linear fashion, resulting in ribbons composed of four-, six-, and eight-membered rings. oup.comrsc.org
"East-West" Expansion: This approach allows for the lateral fusion of biphenylene units to create larger structures known as [n]phenylenes, which are molecules made of repeating phenylene units. oup.comrsc.org This method has been instrumental in the large-scale synthesis of biphenylene sheets. rsc.org
These directional strategies provide a rational approach to designing and fabricating complex carbon nanostructures with tailored properties.
Biphenylene Sheets and Tubes in Carbon Allotropes
Beyond nanoribbons, biphenylene is a key component in the theoretical design and synthesis of novel two-dimensional carbon allotropes. aip.orgresearchgate.netmdpi.com A "biphenylene network" or "biphenylene sheet" is a 2D material composed of a periodic arrangement of four-, six-, and eight-membered carbon rings. aip.orgmdpi.com Recent advances have enabled the bottom-up synthesis of such networks on surfaces, confirming their metallic electronic properties. aip.org
The structural features of biphenylene also lend themselves to the conceptualization of biphenylene-based nanotubes. researchgate.net These tubular structures, composed of the same four-, six-, and eight-membered ring motifs, are predicted to be metallic in nature. researchgate.net The stability and potential for large-scale synthesis of biphenylene sheets suggest that these and other biphenylene-based carbon allotropes could find use in future carbon-based electronic devices. rsc.orgaip.org
Functional Materials Development
The rigid, planar structure and electronic properties of the biphenylene core make its derivatives interesting candidates for various functional materials. While specific applications of octamethylbiphenylene are still emerging, the broader class of biphenyl (B1667301) and biphenylene derivatives has seen significant research interest.
Biphenylene in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
The development of materials for OLEDs often relies on molecules with good thermal stability and charge-transport properties. researchgate.net Biphenyl derivatives are frequently used as core components in host materials for phosphorescent OLEDs and as hole-transporting materials. rsc.orgnih.govnih.gov For instance, CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) is a well-known host material, and modifications to its biphenyl core are explored to enhance device performance. rsc.org The introduction of biphenyl derivatives with specific functional groups can improve thermal properties and charge balance within the OLED device, leading to higher efficiency. nih.gov
In the realm of liquid crystals, the rigid biphenyl unit is a common mesogen—the core structural element responsible for forming liquid crystalline phases. oup.comtandfonline.comgoogle.comtandfonline.com By attaching flexible side chains to a biphenyl core, molecules can be designed to exhibit specific liquid crystal phases over a wide temperature range. oup.comtandfonline.com The properties of these liquid crystals, such as their birefringence and dielectric anisotropy, can be tuned by modifying the substituents on the biphenyl core, making them suitable for display applications. tandfonline.com
Applications in Organic and Polymer Solar Cells
In the field of organic photovoltaics, biphenylene and its derivatives are being explored as components in donor and acceptor materials for solar cells. mdpi.comgoogle.comrsc.org The fundamental structure of many organic solar cells relies on a bulk-heterojunction between an electron donor and an electron acceptor material. mdpi.comfrontiersin.org Biphenyl derivatives have been incorporated into "push-pull" molecules, where electron-donating and electron-withdrawing groups are connected by a π-conjugated bridge, a common design for organic solar cell materials. mdpi.com Furthermore, biphenyl-containing molecules have been synthesized as sensitizers in dye-sensitized solar cells, where they play a role in light absorption and charge separation. rsc.orgnih.gov The ability to tune the electronic properties of biphenylene derivatives through chemical modification makes them promising candidates for the development of more efficient organic and polymer solar cells. google.comrsc.org
Molecular Switches Based on Biphenylene Structures
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH changes, or electric current. wikipedia.org The unique electronic and structural properties of the biphenylene core have been harnessed to create such dynamic molecular systems.
A prominent strategy involves embedding a biphenylene structure within a diarylethene-based photoswitch. nih.gov Research has demonstrated the synthesis and spectroscopic characterization of such molecular switches where the biphenylene unit, composed of rings with varying degrees of local (anti)aromaticity, can be modulated. rsc.orgnih.gov The reversible photoswitching of the diarylethene components between their open and closed forms allows for the precise control and tuning of the (anti)aromatic character of each ring within the biphenylene system. rsc.orgchinesechemsoc.org This photo-induced electrocyclization significantly alters the molecule's electronic structure, which is a key principle in the function of diarylethene switches. nih.gov For instance, upon photocyclization, the π-electron system of the biphenylene is disrupted, which can render one six-membered ring nonaromatic while the other becomes more strongly aromatic. chinesechemsoc.org This modulation of aromaticity is a powerful tool for designing new materials and tailoring photochemical reactivity. rsc.org
While not a classical photoswitch, octamethylbiphenylene itself exhibits properties relevant to switching applications. It has been reported to undergo electron transfer disproportionation when exposed to acids. rsc.orgacs.org Furthermore, the radical cation of octamethylbiphenylene can associate with its neutral counterpart to form a stable, paramagnetic dimeric cation-radical. acs.org This process of dimerization, a form of self-assembly, is accompanied by significant color changes and the appearance of new charge-resonance bands in its spectrum. acs.org Such aggregates, involving long, multicenter bonds between ionic radicals, represent an emerging class of systems with potential for molecular switching applications. d-nb.info
Catalytic Applications of Biphenylene and its Derivatives
In the realm of catalysis, biphenylene and its derivatives primarily serve as highly valuable substrates and precursors rather than as the catalysts themselves. Their utility stems from the strained C–C bond in the central four-membered ring, which can be selectively cleaved in transition-metal-catalyzed reactions to build complex molecular architectures. researchgate.net
One notable application is the use of biphenylene as a key reactant in catalytic functionalization reactions with olefins and alkynes. researchgate.net These transformations, often catalyzed by transition metals like rhodium or iridium, leverage the ring-opening of biphenylene to construct polycyclic aromatic hydrocarbons such as phenanthrenes and fluorenes. libretexts.org
Furthermore, biphenylene can act as a unique oxidant in catalytic processes. In one innovative approach, the oxidative addition of a gold(I) complex into the strained C–C bond of biphenylene was used to generate stable and catalytically active gold(III) complexes. acs.org This reaction, which also works with the more electron-rich 2,3,6,7-tetramethylbiphenylene, provides a facile route to high-valent transition metal catalysts that can be used in other transformations, such as cycloadditions. acs.org
The catalytic hydrogenolysis of biphenylene to biphenyl has also been demonstrated using various phosphine (B1218219) complexes of platinum, palladium, and nickel. researchgate.net In these reactions, biphenylene is the substrate that undergoes C-C bond cleavage and subsequent hydrogenation. researchgate.net These examples underscore the role of biphenylene as a versatile building block in catalysis, enabling the synthesis of complex molecules and the generation of active catalysts through its unique reactivity.
Organometallic Chemistry of Biphenylene Complexes
The reactivity of biphenylene's strained four-membered ring makes it an exceptional substrate for engaging with metal centers, leading to a rich field of organometallic chemistry.
Synthesis and Characterization of Biphenylene Organometallic Complexes
The synthesis of organometallic complexes using biphenylene often proceeds via the oxidative addition of one of the central C–C bonds to a low-valent metal center. This reaction has been used to prepare a diverse array of metallacycles. For example, the reaction of biphenylene with bis(imino)pyridine iron dinitrogen complexes at ambient temperature yields five-membered iron metallacycles. acs.org Similarly, chelation-assisted oxidative addition to gold(I) halide precursors has been used to synthesize cyclometalated (N^C^C)- and (P^C)-gold(III) complexes. acs.org
This reactivity extends across the periodic table. Actinide 2-metallabiphenylene complexes of thorium and uranium have been synthesized by reducing (C₅Me₅)₂AnCl₂ with KC₈ in the presence of an alkyne, representing the first examples of metal-supported antiaromatic systems where the metal does not directly participate in the antiaromatic ring. acs.org Derivatives such as 1,8-bis(diphenylphosphino)biphenylene can also act as bidentate ligands, forming stable complexes with late transition metals including Ni(II), Pd(II), Pt(II), Cu(I), Ag(I), and Au(I). acs.org
Characterization of these complexes relies on a suite of advanced analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise molecular structure, including bond lengths and angles within the metallacycle. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, provides information about the ligand environment and complex geometry in solution. acs.orgresearchgate.net Other methods such as Mössbauer spectroscopy (for iron complexes), mass spectrometry, and computational DFT studies are also employed to fully elucidate the electronic and geometric structures of these organometallic compounds. acs.org
| Metal Center | Biphenylene Derivative | Reaction Type / Ligand | Characterization Methods | Reference |
| Iron (Fe) | Biphenylene | Oxidative addition to (RPDI)Fe(N₂)₂ | X-ray diffraction, NMR, Mössbauer spectroscopy, Magnetochemistry | acs.org |
| Gold (Au) | 2-pyridylbiphenylene | Chelation-assisted oxidative addition | X-ray diffraction, NMR, DFT calculations | acs.org |
| Gold (Au) | Biphenylene, 2,3,6,7-tetramethylbiphenylene | Oxidative addition to IPrAu(I) | ¹H NMR, X-ray crystallography | acs.org |
| Rhodium (Rh) | Biphenylene | Oxidative addition to [Rh(CNC–Me)(SOMe₂)]⁺ | NMR, X-ray crystallography, DFT calculations | acs.org |
| Thorium (Th) | Unsubstituted | Reaction with 1,2-bis(phenylethynyl)benzene | X-ray crystallography, NMR, UV-Vis, DFT | acs.org |
| Uranium (U) | Unsubstituted | Reaction with 1,2-bis(phenylethynyl)benzene | X-ray crystallography, NMR, UV-Vis, DFT | acs.org |
| Nickel (Ni) | 1,8-bis(diphenylphosphino)biphenylene | Coordination to MCl₂ | NMR, Elemental Analysis | acs.org |
| Palladium (Pd) | 1,8-bis(diphenylphosphino)biphenylene | Coordination to MCl₂ | NMR, Elemental Analysis | acs.org |
Ligand Properties of Biphenylene in Transition Metal Catalysis
While the biphenylene molecule itself is typically consumed in reactions, its derivatives and the resulting biphenyl moiety serve as effective ligands in transition metal catalysis. The true ligand is either a functionalized biphenylene derivative or the 2,2'-biphenyl unit that forms after the metal-mediated C-C bond cleavage.
Phosphine-substituted biphenylenes are a key example. 1,8-Bis(diphenylphosphino)biphenylene functions as a bidentate P,P-ligand that can coordinate to various late transition metals, forming stable chelate complexes. acs.org These complexes can then be investigated for catalytic activity.
Oxidative Addition Reactions Involving Biphenylene
Oxidative addition is the fundamental reaction that defines the organometallic chemistry of biphenylene. wikipedia.org This process involves the cleavage of a C-C or C-H bond and the formation of two new bonds to a metal center, formally oxidizing the metal. libretexts.orglibretexts.org For biphenylene, the reaction is highly favorable due to the significant release of ring strain from its central, antiaromatic four-membered ring. acs.org The bond dissociation energy of this C-C bond is only ~65 kcal/mol, making it susceptible to attack by electron-rich metal complexes. acs.org
This reaction has been observed with a vast range of transition metals, including iron, cobalt, nickel, rhodium, platinum, palladium, and gold. researchgate.netacs.org For example, a rhodium(I) pincer complex selectively undergoes oxidative addition of the C-C bond of biphenylene under mild conditions. acs.org A detailed DFT analysis of this reaction showed that while C-H bond activation is kinetically competitive, the C-C bond insertion is overwhelmingly favored thermodynamically. acs.org Similarly, coordinatively unsaturated gold(I) complexes react readily with biphenylene to form stable gold(III)-biphenyl species. acs.org
While cleavage of the four-membered ring is most common, an aluminium(I) complex has been shown to chemoselectively cleave a C-C bond in the more stable six-membered ring, highlighting that reagent control can override the inherent substrate bias. acs.org
| Metal Complex / Reagent | Biphenylene Substrate | Key Observation | Reference |
| Bis(imino)pyridine iron dinitrogen | Biphenylene | Oxidative addition of C-C bond at ambient temperature to yield iron-biphenyl compounds. | acs.org |
| Gold(I) halides with pyridine/phosphine groups | 2-pyridylbiphenylene | Chelation-assisted oxidative addition of the C-C bond to form cyclometalated Au(III) complexes. | acs.org |
| IPrAu(I)SbF₆ | Biphenylene, 2,3,6,7-tetramethylbiphenylene | Facile oxidative addition to form stable IPrAu(III)(biphenyl) complexes. | acs.org |
| [Rh(CNC–Me)(SOMe₂)][BArᶠ₄] | Biphenylene | Selective oxidative addition of the C-C bond over the C-H bond. | acs.org |
| Aluminium(I) complex | Biphenylene | Unprecedented chemoselective cleavage of the C-C bond in the six-membered ring. | acs.org |
| Cu(111) surface | 1,8-dibromobiphenylene | C-C σ-bond activation and metal insertion observed at room temperature. | acs.orgcsic.es |
Supramolecular Assembly and Host-Guest Chemistry
The planar, rigid structure and rich π-electron system of biphenylene and its derivatives make them attractive building blocks for supramolecular chemistry. This field explores the construction of large, ordered structures through non-covalent interactions.
Octamethylbiphenylene (OMB), in particular, has demonstrated interesting self-assembly behavior. Upon reduction with lithium to form a dianion, OMB forms soluble aggregates in solution. huji.ac.il Its cation-radical (OMB+•) also engages in self-assembly, forming stable π-dimers through association with a neutral OMB molecule. acs.org This dimerization is characterized by through-space charge delocalization over both aromatic units and the appearance of a distinct charge-resonance absorption band. acs.org The formation of these dicationic π-dimers is an example of "anti-electrostatic" interaction, where species with like charges associate. d-nb.info
Derivatives of biphenylene have also been used to construct elaborate supramolecular architectures. A cycloocta[1,2,3,4-def;5,6,7,8-d′e′f′]bisbiphenylene derivative, upon reduction to its tetraanion, was found to form an unusual helical tetramer aggregate. huji.ac.il This assembly consists of four tetraanionic layers stacked with an estimated twist angle of 45° and an interlayer spacing of approximately 4 Å, held together by lithium cations. huji.ac.il
In host-guest chemistry, biphenylene units can be incorporated into larger molecules that act as guests. For example, strand-like guest molecules containing two biphenylene units linked by a flexible chain have been shown to be selectively recognized by a 3.5-nm long coordination nanotube host. nih.gov The nanotube preferentially binds the guest whose length best matches the length of the tube's cavity. nih.gov These examples highlight the utility of the biphenylene core in directing the formation of complex, functional supramolecular systems.
Biphenarenes as Macrocyclic Hosts
Biphenarenes serve as versatile macrocyclic hosts due to their unique structural features. scilit.commdpi.com Unlike some traditional macrocycles, the cavity size of biphenarenes can be systematically expanded by using larger building blocks, which is a significant advantage for encapsulating larger guest molecules. scilit.com Their electron-rich cavities are suitable for binding a variety of guest species. scilit.com
Molecular Recognition and Self-Assembly Processes
The electron-rich cavities of biphenarenes enable them to have a strong affinity for various cationic and electron-deficient neutral guest molecules, leading to notable molecular recognition capabilities. scilit.com The process of a host molecule binding a guest is central to molecular recognition and self-assembly. rsc.org These recognition events are driven by non-covalent interactions, which are fundamental to the formation of ordered supramolecular structures. encyclopedia.pub Water-soluble versions of macrocyclic hosts, including biphenarenes, are particularly important for studying molecular recognition in aqueous media, which is relevant to biological processes. scilit.comnih.gov
Construction of Functional Supramolecular Materials
The ability of biphenarenes to self-assemble and recognize specific guests allows for their use as building blocks in the construction of functional supramolecular materials. chemrxiv.org Self-assembly is a process where molecular components organize into ordered and functional structures. mdpi.com By designing and synthesizing specific molecular building blocks, the properties of the resulting materials can be tailored for various applications, such as in sensors, nanomaterials, and molecular transport systems. researchgate.netchemrxiv.org The development of novel macrocycles like biphenarenes continuously provides new opportunities for creating advanced functional materials. scilit.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Biphenylene, octamethyl- |
| 1,2-dibromotetramethylbenzene |
| n-butyl lithium |
| 4,4'-biphenol |
| 4,4'-biphenol ether |
Future Directions and Advanced Research Frontiers
Exploration of Novel Synthetic Pathways
While established methods for synthesizing biphenylene (B1199973) derivatives exist, the development of more efficient, scalable, and versatile synthetic routes remains a key area of research. Traditional methods such as flash vacuum pyrolysis and certain transition-metal-mediated coupling reactions can suffer from low yields or require harsh conditions. struchkovprizeassociation.org Future research is focused on overcoming these limitations.
One promising direction is the advancement of on-surface synthesis , where precursor molecules are assembled into complex nanostructures on a solid substrate. This technique has been successfully used to create biphenylene networks and dimers on metal surfaces like gold (Au) and silver (Ag). researchgate.netbohrium.com By carefully designing precursor molecules, it may be possible to achieve the controlled synthesis of octamethylbiphenylene-containing nanostructures with atomic precision. Another area of exploration involves the development of novel polymerization methodologies that could incorporate the octamethylbiphenylene unit into larger, functional polymers with tailored properties for applications in biomedical fields or materials science. weiyougroup.orgnih.gov
Future synthetic strategies are likely to focus on:
Catalyst development: Designing new catalysts for more efficient and selective cross-coupling reactions to form the biphenylene core.
Flow chemistry: Utilizing microreactor technology to optimize reaction conditions, improve yields, and enable safer, more scalable synthesis.
"Green" synthesis routes: Developing methods that use more environmentally benign solvents and reagents, and which are more energy-efficient. jchemrev.com
Advanced Theoretical Modeling for Predictive Design
Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the properties of molecules like octamethylbiphenylene. Density Functional Theory (DFT) calculations have already been instrumental in elucidating its electronic structure, charge distribution in its cation-radical state, and the nature of its intermolecular interactions. pnas.org
The future of theoretical modeling in this area lies in the development and application of more sophisticated computational techniques to:
Predict material properties with higher accuracy: Moving beyond standard DFT to employ higher-level quantum mechanical methods will allow for more precise predictions of electronic, optical, and magnetic properties. scidac.gov
Simulate complex environments: Modeling the behavior of octamethylbiphenylene in different solvent environments, on surfaces, and within device architectures will be crucial for designing functional materials. scidac.govresearchgate.net
Understand dynamic processes: Using molecular dynamics simulations to study the conformational changes and reaction dynamics of octamethylbiphenylene and its derivatives.
These advanced models will enable the in silico design of new octamethylbiphenylene-based materials with specific, targeted functionalities before their synthesis is attempted in the laboratory, saving time and resources.
Interdisciplinary Research with Emerging Technologies (e.g., AI in materials science)
The intersection of materials science with artificial intelligence (AI) and machine learning (ML) is a rapidly growing field that holds immense promise for the study of compounds like octamethylbiphenylene. mpie.de AI can accelerate the discovery and optimization of new materials by identifying complex patterns in large datasets that may not be apparent to human researchers. mdpi.com
Future interdisciplinary research will likely involve:
AI-driven materials discovery: Using generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to propose novel octamethylbiphenylene derivatives with enhanced properties. arxiv.org These models can explore a vast chemical space to identify promising candidates for applications in electronics, spintronics, or energy storage. arxiv.org
Predictive synthesis: Developing ML models that can predict the optimal reaction conditions for synthesizing octamethylbiphenylene and its derivatives, potentially leading to higher yields and fewer side products. rsc.org
High-throughput screening: Combining automated synthesis platforms with AI-driven characterization to rapidly test the properties of a large number of octamethylbiphenylene-based materials. jhu.edu
The integration of AI will create a closed-loop system where computational predictions guide experimental work, and the resulting experimental data is used to refine the AI models, leading to an accelerated cycle of materials innovation. jhu.eduoaepublish.com
Development of Biphenylene-Based Nanomaterials with Tailored Properties
The unique properties of the biphenylene core make it an attractive building block for a new generation of nanomaterials. cosqc.gov.iqmdpi.com Research in this area is moving beyond the fundamental study of the molecule itself to its incorporation into functional nanoscale systems.
Key areas for future development include:
Organic electronics and spintronics: The stable cation-radical state and π-conjugated system of octamethylbiphenylene make it a candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and spintronic devices. acs.orgfrontiersin.orgfrontiersin.orgruben-group.de Future work will focus on designing and fabricating devices that leverage these properties.
Molecular wires: The ability of biphenylene to facilitate charge transport suggests its potential use as a component in molecular-scale wires for nanoelectronic circuits. core.ac.uk
Porous nanomaterials: Incorporating octamethylbiphenylene into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity for applications in gas storage, separation, and catalysis.
Sensors: The sensitivity of the electronic properties of biphenylene derivatives to their environment could be exploited in the development of highly sensitive chemical sensors. researchgate.net
The synthesis of these nanomaterials can be broadly categorized into "top-down" approaches, where bulk materials are broken down, and "bottom-up" approaches, where materials are assembled from the molecular level, such as through sol-gel processes or chemical vapor deposition. jchemrev.commdpi.com The continued development of these synthetic techniques will be crucial for realizing the full potential of octamethylbiphenylene in nanotechnology. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing methyl-substituted biphenylene derivatives, such as octamethyl-biphenylene?
- Methodological Answer : Methyl-substituted biphenylenes are typically synthesized via organometallic coupling reactions. For example, the biphenylene core can be functionalized using transition metal-catalyzed cross-coupling (e.g., Suzuki or Kumada couplings) to introduce methyl groups at specific positions. Additionally, C–C bond cleavage reactions in biphenylene precursors, mediated by organometallic reagents (e.g., Grignard or organozinc species), allow selective methylation . Gas-phase synthesis under high-temperature conditions may also yield methylated derivatives, though purity requires post-synthetic purification via column chromatography or sublimation .
Q. Which spectroscopic techniques are critical for characterizing octamethyl-biphenylene’s molecular structure and purity?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are essential for probing core and valence electronic states. XPS resolves chemical shifts in carbon 1s orbitals (e.g., distinguishing methyl-substituted carbons from aromatic ones), while NEXAFS identifies unoccupied states and molecular orientation on substrates . Nuclear magnetic resonance (NMR) spectroscopy, particularly and , confirms substitution patterns and purity, with methyl groups appearing as distinct singlet peaks in -NMR .
Q. How does molecular orientation of octamethyl-biphenylene in thin films affect electronic properties?
- Methodological Answer : NEXAFS experiments at grazing (GI) and normal (NI) incidence geometries determine molecular orientation. For low-coverage films, molecules lie flat on substrates (e.g., Cu(111)), maximizing π-orbital interactions with the metal surface. High-coverage films exhibit upright orientations due to intermolecular interactions, which can be modulated via thermal annealing (e.g., heating to 223 K followed by cooling to 90 K) . Polarization-dependent UV-vis spectroscopy further quantifies orientation-dependent optical transitions .
Advanced Research Questions
Q. How do methyl groups influence the antiaromaticity and electronic structure of octamethyl-biphenylene?
- Methodological Answer : Methyl substituents alter electron density distribution via inductive effects, reducing antiaromatic destabilization in biphenylene’s central 4-membered ring. Hybrid DFT (e.g., B3LYP/6-311G**) simulations reveal increased bond-length alternation in methylated derivatives compared to pristine biphenylene. Core-level shifts in XPS spectra (e.g., C1s at ~289.7 eV for methyl carbons) and frontier orbital analysis (HOMO-LUMO gaps) validate these effects experimentally .
Q. What computational methods resolve discrepancies between theoretical predictions and experimental conductivity data for methylated biphenylene networks?
- Methodological Answer : Discrepancies arise from approximations in exchange-correlation functionals (e.g., GGA-PBE vs. hybrid HSE06). For accurate bandgap prediction, GW calculations or DFT+U corrections are recommended. Tunneling spectroscopy (STS) on monolayer films complements simulations by mapping local density of states (LDOS), revealing metallic/semiconducting behavior in biphenylene nanoribbons vs. bulk networks .
Q. How do intermolecular interactions in octamethyl-biphenylene films impact charge transport in molecular junctions?
- Methodological Answer : Mechanically controllable break junction (MCBJ) measurements quantify single-molecule conductance. Methyl groups enhance steric hindrance, reducing π-π stacking and increasing junction resistance. Comparative studies with fluorene or anthracene cores show methylated biphenylene’s unique antiaromaticity-driven charge transport, validated via nonequilibrium Green’s function (NEGF) simulations .
Key Methodological Recommendations
- DFT Protocol : Use B3LYP/def2-TZVP for geometry optimization and PBE0 for band structure calculations. Include van der Waals corrections (e.g., D3-BJ) for film-substrate interactions .
- Experimental Validation : Pair STS with temperature-dependent resistivity measurements to distinguish intrinsic conductivity from interfacial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
